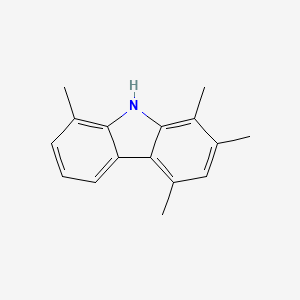
1,2,4,8-Tetramethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,8-Tetramethyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring . This particular compound is characterized by the presence of four methyl groups attached to the carbazole core at positions 1, 2, 4, and 8. The addition of these methyl groups can significantly alter the electronic and steric properties of the molecule, making it a subject of interest in various fields of research, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,8-Tetramethyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method is the direct methylation of carbazole using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride . Another approach involves the use of Grignard reagents, where the carbazole is first lithiated and then reacted with methyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2,4,8-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, silver oxide.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine), nitro compounds under acidic conditions.
Major Products
Oxidation: 9,9’-bicarbazyl, tricarbazyl.
Reduction: Dihydrocarbazoles.
Substitution: Halogenated or nitro-substituted carbazoles.
Scientific Research Applications
1,2,4,8-Tetramethyl-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,8-Tetramethyl-9H-carbazole involves its interaction with various molecular targets and pathways. In the context of OLEDs, the compound acts as a thermally activated delayed fluorescence (TADF) emitter. The highest occupied molecular orbital (HOMO) is mainly confined to the carbazole segment, while the lowest unoccupied molecular orbital (LUMO) is located on the phenylnicotinonitrile unit, resulting in a nearly full separation between HOMO and LUMO . This separation facilitates efficient reverse intersystem crossing (RISC), converting non-emissive triplet excitons into emissive singlets, thereby enhancing the device’s efficiency .
Comparison with Similar Compounds
1,2,4,8-Tetramethyl-9H-carbazole can be compared with other carbazole derivatives such as:
1,3,6,8-Tetramethyl-carbazole: Similar in structure but with different methyl group positions, leading to variations in electronic properties and steric hindrance.
Polycarbazole: A polymeric form of carbazole with extended conjugation length and different optoelectronic properties.
9H-Carbazole: The parent compound without methyl substitutions, which has different reactivity and applications.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct electronic and steric properties, making it particularly suitable for applications in OLEDs and other optoelectronic devices .
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1,2,4,8-tetramethyl-9H-carbazole |
InChI |
InChI=1S/C16H17N/c1-9-6-5-7-13-14-11(3)8-10(2)12(4)16(14)17-15(9)13/h5-8,17H,1-4H3 |
InChI Key |
JUIFAUNBHHAXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=C(C(=C3N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
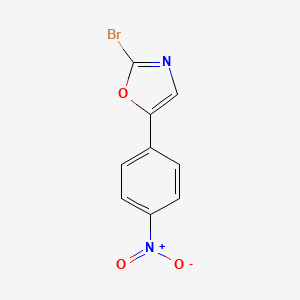

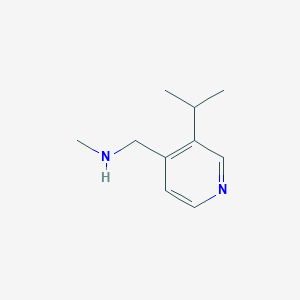
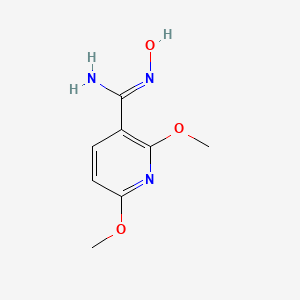
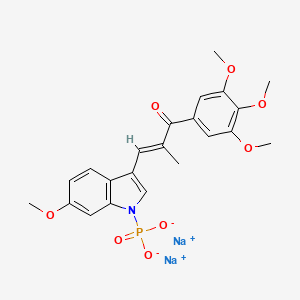
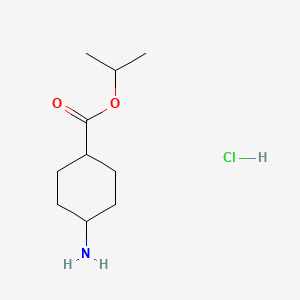



![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)

![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)

